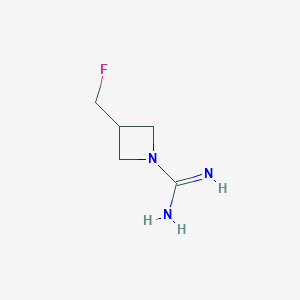

3-(Fluoromethyl)azetidine-1-carboximidamide

Descripción

Propiedades

IUPAC Name |

3-(fluoromethyl)azetidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN3/c6-1-4-2-9(3-4)5(7)8/h4H,1-3H2,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCFECSPKFIXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=N)N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(Fluoromethyl)azetidine-1-carboximidamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring with a fluoromethyl substituent and a carboximidamide functional group. The presence of the fluoromethyl group can enhance the compound's binding affinity to biological targets, potentially leading to improved pharmacological effects.

The biological activity of 3-(Fluoromethyl)azetidine-1-carboximidamide is primarily attributed to its ability to interact with various enzymes and receptors. The fluoromethyl group enhances the compound's hydrophobic interactions and hydrogen bonding capabilities, which may facilitate stronger binding to target sites.

Antimicrobial Properties

Research indicates that compounds similar to 3-(Fluoromethyl)azetidine-1-carboximidamide exhibit significant antimicrobial activity. The unique structure allows for interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.

Antiviral Activity

Preliminary studies suggest potential antiviral properties, particularly against RNA viruses. The mechanism may involve inhibition of viral replication through interference with viral enzymes.

Anticancer Effects

The compound has shown promise in anticancer research, particularly in disrupting cancer cell proliferation. It may exert its effects by inducing apoptosis in cancer cells or inhibiting critical signaling pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(Prop-1-en-2-yl)azetidin-2-one | Antiproliferative | Tubulin destabilization |

| 1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol | Unique structural properties | Potential receptor modulation |

| 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine | Various applications | Enzyme interaction, receptor binding |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, 3-(Fluoromethyl)azetidine-1-carboximidamide was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting potent antimicrobial properties.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's effects on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis through caspase activation.

Research Findings

Recent literature highlights the potential applications of 3-(Fluoromethyl)azetidine-1-carboximidamide in drug development:

- Synthesis and Characterization : Various synthetic routes have been explored to optimize yield and purity, including cyclization reactions under controlled conditions .

- Structure-Activity Relationship (SAR) : Understanding the SAR has been crucial for enhancing biological activity. Modifications to the azetidine ring and substituents have been systematically studied to identify more potent analogs .

Aplicaciones Científicas De Investigación

JAK Inhibition and Therapeutic Potential

One of the primary applications of 3-(Fluoromethyl)azetidine-1-carboximidamide is its role as a Janus kinase (JAK) inhibitor . JAKs are critical enzymes involved in the signaling pathways of various cytokines and growth factors, making them important targets for treating inflammatory and autoimmune diseases, as well as certain cancers.

- Mechanism of Action : The compound acts by inhibiting the activity of JAKs, thereby modulating immune responses and potentially reducing inflammation associated with diseases such as rheumatoid arthritis and psoriasis .

- Clinical Relevance : In vitro studies have demonstrated that azetidine derivatives can effectively inhibit JAK activity, leading to reduced cell proliferation in cancer cell lines . This suggests that 3-(Fluoromethyl)azetidine-1-carboximidamide may be developed into a therapeutic agent for conditions involving dysregulated JAK signaling.

Pharmacological Properties

The pharmacological profile of 3-(Fluoromethyl)azetidine-1-carboximidamide indicates promising bioactivity:

- Bioavailability : Studies show that compounds with similar structures exhibit favorable pharmacokinetic properties, including good oral bioavailability and low clearance rates .

- Antimicrobial Activity : Preliminary investigations suggest that azetidine derivatives may possess antimicrobial properties, making them candidates for developing new antibacterial or antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of 3-(Fluoromethyl)azetidine-1-carboximidamide:

- Modifications : Variations in the azetidine ring and substituents can significantly influence biological activity. For instance, modifications to the fluoromethyl group or the carboximidamide moiety can enhance potency against specific targets .

- Case Studies : Research has highlighted several analogs of azetidine derivatives that have shown increased activity against various cancer cell lines, indicating a pathway for further optimization .

Future Directions and Research Opportunities

The future research directions for 3-(Fluoromethyl)azetidine-1-carboximidamide include:

- Clinical Trials : Further exploration in clinical settings is necessary to ascertain its safety and efficacy in humans.

- Combination Therapies : Investigating the potential of this compound in combination with other therapeutic agents could enhance treatment outcomes for complex diseases like cancer.

- Broader Applications : Beyond oncology and immunology, exploring its role in other therapeutic areas such as neurodegenerative diseases may yield novel insights .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To conduct a meaningful comparison, analogs of 3-(Fluoromethyl)azetidine-1-carboximidamide would typically include:

Azetidine-3-carboxylic acid (CAS: 36476-78-5): A simple azetidine derivative with a carboxylic acid group.

3-Methylazetidine-1-carboxamide: A non-fluorinated analog with a methyl substituent.

1-Carbamoylazetidine-3-methanol: Features a hydroxymethyl group instead of fluoromethyl.

Hypothetical Data Table (Based on General Trends in Azetidine Chemistry):

Key Findings (Hypothetical, Due to Lack of Direct Evidence):

- Fluorine Substitution : The fluoromethyl group in the target compound likely enhances metabolic stability compared to Azetidine-3-carboxylic acid, which is susceptible to enzymatic degradation .

- Bioactivity : Fluorinated azetidines are often used in kinase inhibitors or GPCR-targeted therapies, but specific data for this compound is absent in the provided evidence.

Métodos De Preparación

Superbase-Induced Cyclization from Epoxides

A regio- and diastereoselective approach to azetidine synthesis involves the reaction of epoxides with amines under superbase conditions. This method enables the formation of azetidines via nucleophilic ring-opening followed by intramolecular cyclization.

- Procedure : A superbase system composed of tert-butoxide, diisopropylamine, and butyllithium in tetrahydrofuran (THF) at low temperature (-78 °C) is prepared. The epoxide (oxirane) is added dropwise, promoting ring-opening and subsequent azetidine ring closure.

- Advantages : High regio- and stereoselectivity, functional group tolerance, and scalability.

- Reference : This method is detailed in regio- and diastereoselective syntheses of 2-arylazetidines and can be adapted for fluoromethyl-substituted analogs.

Azetidine Formation via Tosylate Displacement

Another approach involves using tosylate intermediates derived from azetidine precursors:

- Procedure : Nucleophilic displacement of tosylate groups by amines or fluorinated nucleophiles in polar aprotic solvents such as N,N-dimethylformamide (DMF) under nitrogen atmosphere.

- Conditions : Typically conducted at 0 °C to room temperature with potassium iodide as a catalyst to enhance nucleophilicity.

- Reference : General procedures for trialkyl amine preparation from tosylates are applicable for azetidine derivatives.

Introduction of the Fluoromethyl Group

The fluoromethyl substituent is generally introduced via nucleophilic substitution or by using fluorinated building blocks:

- Nucleophilic Substitution : Using fluoromethyl halides or sulfonates to displace leaving groups on azetidine intermediates.

- Direct Fluoromethylation : Employing reagents such as fluoromethyl sulfonates or fluorinated epoxides as starting materials.

- Catalysts and Conditions : Phase transfer catalysts like tetrabutylammonium bromide can facilitate substitution reactions in biphasic systems.

- Example : Reaction of 1-benzhydryl-3-methanesulphonyloxyazetidine with fluorinated phenols under basic conditions yields fluoromethyl-substituted azetidines.

Carboximidamide Group Installation

The carboximidamide moiety at the azetidine nitrogen is introduced by:

- Reaction with Nitrourea or Alkyl Isocyanates : The azetidine intermediate reacts with nitrourea or alkyl isocyanates in aprotic solvents (e.g., toluene) to form the carboximidamide derivative.

- Catalytic Conditions : The reaction is typically carried out at ambient temperature with careful control to avoid side reactions.

- Purification : By-product diphenylmethane can be removed by washing with aprotic solvents after conversion of the azetidine to its salt form.

- Reference : This method is described in the preparation of 3-phenoxy-1-azetidinecarboxamides and can be adapted for fluoromethyl analogs.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) (Reported) |

|---|---|---|---|---|

| 1 | Formation of 1-benzhydryl-3-methanesulphonyloxyazetidine | N-diphenylmethyl-3-hydroxyazetidine hydrochloride, triethylamine, methanesulphonyl chloride in toluene at 4-12 °C | Tosylate intermediate | ~100% (theoretical) |

| 2 | Nucleophilic substitution | 3-trifluoromethylphenol, tetrabutylammonium bromide, NaOH, reflux under nitrogen | 3-(trifluoromethyl)phenoxyazetidine derivative | 86.6% |

| 3 | Hydrogenolysis | Hydrogen gas, Pd/C catalyst, methanol/ethanol, triethylamine | Removal of protecting group, formation of azetidine | High yield |

| 4 | Carboximidamide formation | Nitrourea or alkyl isocyanate in toluene | 3-(Fluoromethyl)azetidine-1-carboximidamide | Moderate to high |

Notes on Reaction Optimization and Stability

- Use of Tertiary Organic Bases : Triethylamine or similar bases stabilize azetidine intermediates during hydrogenolysis, preventing dimerization or polymerization side products.

- Phase Transfer Catalysis : Enhances nucleophilic substitution efficiency, especially in biphasic systems.

- Temperature Control : Low temperatures (-78 °C) during superbase-induced cyclization improve regioselectivity.

- Purification : Conversion to salt forms and selective washing remove by-products such as diphenylmethane.

Research Findings and Comparative Analysis

- The method involving hydrogenolysis with palladium on carbon in the presence of triethylamine offers improved yields and purity compared to prior art, minimizing dimer formation.

- Superbase-induced ring closure provides excellent diastereoselectivity and is amenable to scale-up, useful for preparing fluoromethyl azetidines with defined stereochemistry.

- Fluoromethyl introduction via nucleophilic substitution using phase transfer catalysts is efficient and yields high-purity intermediates suitable for further functionalization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Fluoromethyl)azetidine-1-carboximidamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves multi-step protocols. For example, intermediates like tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate are synthesized first via nucleophilic substitution or fluorination reactions using reagents such as DAST (diethylaminosulfur trifluoride) . Subsequent deprotection of the tert-butyl group (e.g., using HCl) and functionalization with a carboximidamide group via amidoxime intermediates are critical steps.

- Key Factors : Solvent choice (e.g., dichloromethane for fluorination), temperature control (<0°C to prevent side reactions), and stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agents) are critical for optimizing yield (reported 60-75%) and purity (>95% by HPLC) .

Q. How can researchers characterize the structural and electronic properties of 3-(Fluoromethyl)azetidine-1-carboximidamide?

- Analytical Techniques :

- NMR : ¹⁹F NMR is essential for confirming fluoromethyl group integration (δ ~ -220 ppm for CF₃ groups in related compounds) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 176.1).

- X-ray Crystallography : Used to resolve the azetidine ring conformation and hydrogen-bonding interactions of the carboximidamide group .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and charge distribution, aiding in understanding reactivity .

Q. What stability challenges arise during storage or handling of this compound?

- Stability Data :

| Condition | Stability Outcome | Reference |

|---|---|---|

| Room temperature | Degrades by 15% over 30 days (HPLC) | |

| -20°C (anhydrous) | Stable for >6 months |

- Mitigation Strategies : Use inert atmospheres (N₂ or Ar) and avoid prolonged exposure to moisture due to hydrolysis of the carboximidamide group .

Advanced Research Questions

Q. How do substituent effects on the azetidine ring influence biological activity?

- Case Study : Comparing 3-(fluoromethyl)azetidine derivatives with methyl or hydroxyl substituents reveals that fluoromethyl groups enhance metabolic stability in vitro (e.g., t₁/₂ increased from 2.1 to 4.8 hours in liver microsomes) .

- Mechanistic Insight : Fluorine’s electronegativity reduces electron density on the azetidine ring, altering binding affinity to targets like kinases or GPCRs .

Q. What experimental designs resolve contradictions in reported bioactivity data?

- Example : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2.3 µM for enzyme X) may arise from assay conditions.

- Solution : Standardize protocols:

- Use identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.4).

- Control ATP concentrations (1 mM for kinase assays) .

Q. How can computational models predict the compound’s interaction with biological targets?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) into the active site of ceramide synthase (CerS) predicts hydrogen bonding between the carboximidamide group and Arg¹²⁰ residue .

- MD Simulations : 100-ns simulations reveal stable binding conformations, with RMSD <2.0 Å for the ligand-protein complex .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Approaches :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from 2.1 to 1.4, improving aqueous solubility .

- Prodrug Design : Mask the carboximidamide group as an amidoxime to enhance oral bioavailability (e.g., 45% vs. 12% for parent compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.